molecular formula C19H10ClF3N2O B2424478 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 338964-55-9

2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No.: B2424478
CAS No.: 338964-55-9
M. Wt: 374.75
InChI Key: WCYCLOPLCPEBHW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a complex organic compound characterized by the presence of chlorophenoxy, trifluoromethyl, and pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific catalysts and reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of advanced technologies ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone and other nucleophilic trifluoromethylating agents . Reaction conditions often involve the use of photoredox catalysts and visible light irradiation to promote the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the S-trifluoromethylation of thiophenols can yield various trifluoromethylated products .

Scientific Research Applications

2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may act as a radical precursor, undergoing single electron transfer reactions under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-containing compounds, such as trifluoromethyl ketones and trifluoromethylated aromatic compounds . These compounds share some structural similarities but differ in their specific functional groups and reactivity.

Uniqueness

2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is unique due to its combination of chlorophenoxy and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(4-chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H10ClF3N2O/c20-16-4-6-17(7-5-16)26-18-13(10-24)8-14(11-25-18)12-2-1-3-15(9-12)19(21,22)23/h1-9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYCLOPLCPEBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)OC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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